molecular formula C5H10O5 B013635 D-Lyxose CAS No. 1114-34-7

D-Lyxose

Cat. No.: B013635
CAS No.: 1114-34-7
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-AGQMPKSLSA-N
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Description

D-lyxopyranose is the pyranose form of D-lyxose.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Properties

IUPAC Name

(3S,4S,5R)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-AGQMPKSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046540
Record name D-(-)-Lyxose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS]
Record name D-Lyxose
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CAS No.

1114-34-7
Record name D-Lyxose
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Record name D-(-)-Lyxose
Source EPA DSSTox
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Record name D-lyxose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of D-Lyxose?

A1: this compound shares the same molecular formula as other pentose sugars, which is C5H10O5. Its molecular weight is 150.13 g/mol.

Q2: What are the key structural features of this compound?

A2: this compound is an aldopentose, meaning it's a five-carbon sugar with an aldehyde functional group. It exists primarily in cyclic forms, predominantly as pyranose rings. [] In solution, the α-anomer in the 1C4 chair conformation is most populated. [] Interestingly, the dominant conformers in both gas and solution phases lack the stabilizing anomeric effect. []

Q3: How is this compound different from other pentoses like D-xylose and D-ribose?

A3: this compound is an epimer of D-xylose, differing in configuration only at the C-2 position. [, ] Compared to D-ribose, this compound differs in the configuration at the C-3 position. These seemingly minor structural differences can significantly impact their biological activity and interactions with enzymes. For example, Streptomyces D-xylose isomerase cannot utilize this compound as a substrate. []

Q4: How is this compound metabolized by microorganisms?

A4: While not as common as other pentoses, certain bacteria can metabolize this compound. For instance, a mutant strain of Escherichia coli K12 utilizes this compound as a sole carbon and energy source by converting it to D-xylulose using a novel isomerase. [, ] Mycobacterium smegmatis induces a specific this compound isomerase in the presence of this compound, D-mannose, D-ribose, dulcitol, and myoinositol. []

Q5: What is the role of this compound in mycobacteriophage receptors?

A5: this compound is a crucial component of the alkali-labile glycolipids found in Mycobacterium phlei and Mycobacterium smegmatis. [, ] These glycolipids act as receptors for mycobacteriophages. The this compound residues in these glycolipids are heavily O-acylated, influencing phage attachment. [, ]

Q6: Can this compound be used in the synthesis of other important compounds?

A6: Yes, this compound serves as a starting material for synthesizing various compounds, including:

  • Phytosphingosine, Ceramide, and α-Galactosylceramide: this compound can be used to synthesize these compounds, which are important for their immunostimulating activities. []
  • Methyl (-)-Shikimate: This compound, derived from naturally occurring (-)-shikimic acid, can be synthesized from this compound. []

Q7: Can this compound be used to produce other sugars?

A7: Yes, enzymatic conversion of this compound is possible. A thermostable L-ribose isomerase from Raoultella ornithinolytica MB426 can convert this compound into D-xylulose. [] Additionally, co-expression of D-glucose isomerase and this compound isomerase in Escherichia coli enables the production of D-mannose from D-glucose via a this compound intermediate. []

Q8: How does this compound interact with enzymes?

A8: Research highlights the specific interactions of this compound with enzymes:

  • This compound Isomerase: A novel this compound isomerase from the hyperthermophilic archaeon Thermofilum sp. displays high specificity for this compound, showing minimal activity with mannose or other typical substrates. [] This enzyme is highly thermostable and tolerant to various solvents. []
  • Sucrose Synthase 1: Recombinant Sucrose Synthase 1 from potato can utilize this compound as an acceptor substrate, albeit with lower efficiency compared to D-fructose. [] This interaction leads to the synthesis of sucrose analogs with potential applications in plant research. []

Q9: Does this compound have any inhibitory effects on bacteria?

A9: this compound exhibits strong inhibitory effects on Streptococcus mutans growth in the presence of sucrose, even surpassing the inhibitory effect of xylitol. [] This finding suggests potential applications in dental care.

Q10: What are the potential applications of this compound in biocatalysis?

A10: The discovery of novel and highly specific this compound isomerases with thermostable and solvent-tolerant properties opens avenues for their use in biocatalytic processes. [, , ] These enzymes could facilitate the production of rare sugars like this compound and other valuable compounds from readily available starting materials.

Q11: What are the future directions for research on this compound?

A11: Further research on this compound should focus on:

  • Enzyme engineering: Engineering enzymes like D-xylose isomerase to efficiently utilize this compound could expand its biocatalytic applications. []

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